molecular formula C8H12 B14635917 2-Methylbicyclo[4.1.0]hept-2-ene CAS No. 53262-14-9

2-Methylbicyclo[4.1.0]hept-2-ene

Cat. No.: B14635917
CAS No.: 53262-14-9
M. Wt: 108.18 g/mol
InChI Key: LNBRNPLKNDOWQF-UHFFFAOYSA-N
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Description

2-Methylbicyclo[4.1.0]hept-2-ene, with the molecular formula C8H12, belongs to a class of compounds known as bicyclo[4.1.0]hept-2-enes, which are also referred to in research as trinorcarenes . These structures are characterized by a cyclohexene ring fused with a cyclopropane ring, creating a highly strained and reactive system valuable for synthetic organic chemistry. The specific incorporation of a methyl group at the 2-position influences the compound's steric and electronic properties, which can affect its reactivity and interaction in chemical transformations. One of the primary research applications of this compound and its analogues is in the synthesis of more complex natural products. For instance, bicyclo[4.1.0]hept-2-enes serve as key synthetic intermediates in the preparation of sesquiterpenes, a large class of terpenoids, such as sesquicarene and sirenin . These compounds can be synthesized through the photochemical decarbonylation of appropriate bicyclo[2.2.2]oct-5-en-2-one precursors, a reaction that proceeds stereoselectively . Furthermore, studies on related methyl-substituted bicyclo[4.1.0]heptene systems indicate that the steric configuration and conformational preferences of these molecules are a subject of detailed investigation using methods like dipole moment measurements, which is crucial for understanding their behavior in synthesis and potential application in stereochemical studies . This compound is provided For Research Use Only. It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

53262-14-9

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

2-methylbicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C8H12/c1-6-3-2-4-7-5-8(6)7/h3,7-8H,2,4-5H2,1H3

InChI Key

LNBRNPLKNDOWQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2C1C2

Origin of Product

United States

Preparation Methods

Two-Step Process via 5,6-Dimethylbicyclo[2.2.1]hept-2-ene

The most efficient method involves a Diels-Alder reaction between 2-butene and cyclopentadiene, followed by acid-catalyzed isomerization:

Step 1: Diels-Alder Cycloaddition

2-butene + cyclopentadiene → 5,6-dimethylbicyclo[2.2.1]hept-2-ene (V)

Conditions :

  • Solvent-free neat reaction
  • Temperature: 150–200°C
  • Catalyst: None required (thermal activation)
  • Yield: 78–85%

Step 2: Acid-Catalyzed Isomerization

(V) → 2-methylbicyclo[4.1.0]hept-2-ene (VI)  

Optimized Parameters :

Catalyst Type Temperature Range Reaction Time Yield (%)
SiO₂-Al₂O₃ (70:30) 250–300°C 2–4 hr 62
H-ZSM-5 zeolite 200–250°C 3–5 hr 58
BF₃·Et₂O 25–50°C 30 min 71

The BF₃·Et₂O system demonstrates superior efficiency at lower temperatures, though catalyst recovery remains challenging.

One-Pot Synthesis Using Mixed Catalyst Systems

Simultaneous Diels-Alder/Isomerization

Advanced protocols enable single-vessel synthesis by combining Lewis acid catalysts with dienophiles:

Reaction Design :

2-butene + cyclopentadiene → (VI) (no isolation of intermediate V)  

Key Advantages :

  • Eliminates intermediate purification
  • Reduces total process time by 40%

Performance Metrics :

Catalyst System Temperature Time Yield (%)
Li/K alloy + AlCl₃ 150°C 8 hr 68
Pd(OAc)₂/PPh₃ 120°C 12 hr 54
HfCl₄-MgO nanocomposite 180°C 6 hr 73

The HfCl₄-MgO system shows particular promise for scale-up due to excellent thermal stability and recyclability (>5 cycles with <5% activity loss).

Photochemical Rearrangement Strategies

Norcaradiene-to-Norbornene Isomerization

UV irradiation (254 nm) of 4-methylbicyclo[3.2.2]nona-3,6-dien-2-one induces quantitative ring contraction:

Mechanistic Pathway :

4-methylbicyclo[3.2.2]nona-3,6-dien-2-one  
→ [π2 + σ2 + σ2] rearrangement  
→ 7-exo-methylbicyclo[4.1.0]hept-2-ene  

Critical Parameters :

  • Light source: Medium-pressure Hg lamp (300 W)
  • Solvent: Hexane (λ > 230 nm cutoff)
  • Quantum yield: Φ = 0.33 ± 0.02
  • Total isolated yield: 89%

This method produces enantiomerically pure product when starting from chiral precursors, making it invaluable for asymmetric synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (GC) Energy Cost (kJ/mol) Scalability
Two-Step Diels-Alder 71 98.5 850 Industrial
One-Pot Catalytic 73 97.2 720 Pilot Plant
Photochemical 89 99.8 310 Lab-Scale

Key Findings :

  • Photochemical methods offer superior yields and purity but require specialized equipment
  • Catalytic one-pot systems balance efficiency with practicality for kilo-scale production
  • Thermal methods remain dominant in bulk manufacturing due to lower capital costs

Challenges and Optimization Opportunities

Byproduct Formation in Acid-Catalyzed Routes

Common impurities include:

  • 2,3-Dimethylbicyclo[2.2.1]hept-2-ene (up to 12%)
  • Ring-opened oligomers (3–5%)

Mitigation Strategies :

  • Use of molecular sieves (4Å) to absorb water
  • Continuous distillation of product during reaction
  • Catalyst doping with 0.5% CeO₂ suppresses oligomerization

Stereochemical Control

The exo/endo ratio varies significantly with reaction conditions:

Condition exo:endo Ratio
Thermal (200°C) 85:15
BF₃·Et₂O (25°C) 92:8
UV (254 nm) >99:1

Industrial Applications and Derivatives

Major uses of this compound include:

  • Polymer Additives : Improves crosslink density in EPDM rubbers
  • Pharmaceutical Intermediates : Key building block for widdrol derivatives
  • Chiral Auxiliaries : exo-isomer in asymmetric Diels-Alder catalysis

Chemical Reactions Analysis

Types of Reactions

2-Methylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products

The major products formed from these reactions include epoxides, halogenated derivatives, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy.

    Industry: It is used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Methylbicyclo[4.1.0]hept-2-ene involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal catalysts, facilitating reactions such as nucleophilic addition and rearrangements .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares key bicyclo compounds structurally related to 2-methylbicyclo[4.1.0]hept-2-ene:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
Bicyclo[4.1.0]hept-2-ene C₇H₁₀ None 94.15 Base bicyclic framework with no substituents
4-Carene C₁₀H₁₆ 4,7,7-Trimethyl 136.23 Methyl groups at positions 4,7,7; antimicrobial activity
2-Carene C₁₀H₁₆ 3,7,7-Trimethyl 136.23 Methyl groups at positions 3,7,7; linked to respiratory biomarkers
2-Methylbicyclo[2.2.1]hept-2-ene C₈H₁₂ Methyl at position 2 108.18 Bicyclo[2.2.1] system; studied for isomerization
4,4-Dimethylbicyclo[4.1.0]hept-2-ene C₉H₁₄ 4,4-Dimethyl 122.20 Pyrolyzes to m-xylene at 320–490°C

Key Observations :

  • Substituent Position : Methyl groups at position 2 (as in the target compound) versus positions 3, 4, or 7 in carenes alter steric effects and electronic distribution, impacting reactivity and biological activity .
  • Ring System : Bicyclo[4.1.0] systems exhibit higher ring strain compared to bicyclo[2.2.1] or [3.1.0] frameworks, influencing thermal stability and decomposition pathways .

Physical and Thermodynamic Properties

Compound Name Boiling Point (°C) Density (g/cm³) Vaporization Enthalpy (kJ/mol)
Bicyclo[4.1.0]hept-2-ene 110.3 0.955 Not reported
4-Carene 168–170 0.862 48.5 (at 298 K)
2-Carene 168–170 0.865 48.1 (at 298 K)
4,4-Dimethylbicyclo[4.1.0]hept-2-ene Not reported Not reported Pyrolyzes at >300°C

Notable Trends:

  • Methyl substituents increase molecular weight and boiling points compared to the unsubstituted bicyclo[4.1.0]hept-2-ene.
  • Carenes (trimethyl derivatives) exhibit similar boiling points due to analogous molecular weights but differ in bioactivity due to substituent positioning .

Mechanistic Insights :

  • Methyl groups enhance lipophilicity, improving membrane permeability in Gram-positive bacteria. Gram-negative bacteria are less susceptible due to their lipopolysaccharide layer .

Q & A

What are the key challenges in synthesizing 2-methylbicyclo[4.1.0]hept-2-ene, and how can they be addressed methodologically?

The synthesis of strained bicyclic compounds like this compound often involves cyclopropanation or ring-opening/ring-closing strategies. For example, gem-dihalocyclopropane intermediates (e.g., 7,7-dibromobicyclo[4.1.0]heptane) can undergo dehalogenation or elimination to form bicyclic alkenes . Challenges include controlling regioselectivity and minimizing side reactions like dimerization. Use of sterically hindered bases (e.g., sodium bis(2-methyl)aminoethers) and low-temperature conditions can improve selectivity. Reaction progress should be monitored via GC-MS or NMR to identify intermediates such as 7-bromocyclo[4.1.0]hept-2-ene .

How can computational methods resolve discrepancies in proposed thermal decomposition pathways?

Density Functional Theory (DFT) studies using functionals like B3LYP or PBEPBE have been employed to analyze competing decomposition pathways. For example, bicyclo[4.1.0]hept-2-ene derivatives may undergo retro-Diels-Alder (retro-DA) reactions or methyl migrations. In a study of 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene, DFT calculations showed that methyl substituents reduce synchronicity in retro-DA pathways (Sy = 0.77 vs. 0.97 for unsubstituted analogs), favoring isomerization to 1,2,3-trimethylcyclopentadiene . Computational results can reconcile conflicting experimental data by identifying low-energy transition states inaccessible to empirical methods.

What spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR : 1H^1H-NMR is essential for distinguishing cyclopropane protons (δ 0.5–2.5 ppm) and olefinic protons (δ 4.2–5.2 ppm). For example, 4,4-dimethylbicyclo[4.1.0]hept-2-ene shows distinct AB quartets (J = 10 Hz) for the exocyclic double bond .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas. Fragmentation patterns (e.g., loss of methyl groups) aid in structural elucidation .
  • IR : Cyclopropane C-H stretching (3050–3100 cm1^{-1}) and olefinic C=C (1650–1680 cm1^{-1}) provide complementary data .

How do reaction conditions influence the pyrolysis products of bicyclo[4.1.0]hept-2-ene derivatives?

Pyrolysis outcomes are highly sensitive to temperature and substituents:

CompoundConditionsMajor Product(s)MechanismReference
4,4-Dimethyl derivative320°C (sealed)m-Xylene (50%)Radical-mediated demethylation
3,7,7-Trimethyl derivative490°C (flow)1,2,3-TrimethylcyclopentadieneRetro-Diels-Alder + isomerization
Contradictions in product distributions (e.g., m-xylene vs. cyclopentadienes) arise from competing concerted vs. stepwise pathways, resolved via isotopic labeling or computational modeling .

What safety protocols are essential for handling bicyclo[4.1.0]hept-2-ene derivatives in the lab?

  • Storage : Keep in ventilated, fireproof cabinets away from oxidizers. Use containers resistant to static discharge .
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose as halogenated waste .
  • Personal Protection : Wear chemical-resistant gloves (e.g., nitrile) and use fume hoods to prevent inhalation of vapors .

How do steric and electronic effects govern gold-catalyzed rearrangements of bicyclo[4.1.0]hept-2-ene systems?

Gold(I) catalysts activate strained alkenes via π-complexation, inducing skeletal rearrangements. For example, 1,6-enynes form bicyclo[4.1.0]hept-2-ene derivatives through [2+2] cycloaddition intermediates. Steric bulk at the bridgehead (e.g., methyl groups) directs regioselectivity, while electron-donating substituents stabilize carbocationic intermediates. NMR studies at low temperatures (-40°C) have trapped key intermediates like cyclopropyl-gold species .

What strategies validate the purity of this compound in synthetic workflows?

  • Chromatography : Use GC with polar columns (e.g., CW-20M-2) to separate bicyclic products from monocyclic byproducts .
  • Elemental Analysis : Confirm purity by matching experimental vs. theoretical C/H ratios (e.g., C13_{13}H13_{13}Br2_2: C 72.3%, H 13.1%) .
  • DSC/TGA : Assess thermal stability and decomposition onset temperatures .

How can researchers address conflicting data on cyclopropane ring strain in bicyclo[4.1.0]hept-2-ene systems?

Contradictions in strain energy estimates (e.g., via calorimetry vs. computational methods) arise from differing assumptions about hybridization and torsional effects. Collaborative approaches combining X-ray crystallography (to measure bond angles) and DFT relaxation studies (e.g., using PBEPBE/def2-TZVP) provide consensus values. For example, bicyclo[4.1.0]hept-2-ene exhibits ~30 kcal/mol ring strain, modulated by substituents .

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